molecular formula C18H20N4O2 B5662264 N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B5662264
M. Wt: 324.4 g/mol
InChI Key: HNIYIRHWZADECR-UHFFFAOYSA-N
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Description

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE is a synthetic compound featuring a central cyclohexyl spacer connecting two pyridine-4-carboxamide units. This bis-carboxamide structure is of significant interest in medicinal chemistry and chemical biology for the development of novel pharmacologically active molecules. The pyridinecarboxamide group is a privileged scaffold in drug discovery, known for its ability to engage in key hydrogen bonding interactions with biological targets, thereby influencing potency and selectivity. Compounds with this functional group have been investigated for a range of therapeutic applications, serving as core structures in the development of potential anticancer and antimicrobial agents. For instance, derivatives of pyridine-4-carboxamide have shown promising in vitro anti-Candidal activity in scientific studies, highlighting the therapeutic potential of this chemical class. The symmetrical design of this specific molecule, with its dual amide linkages, makes it a valuable building block for constructing molecular complexes or as a potential ligand in catalyst systems. Researchers can utilize this compound as a precursor or intermediate to explore structure-activity relationships (SAR) and optimize lead compounds in various drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(pyridine-4-carbonylamino)cyclohexyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h5-12,15-16H,1-4H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIYIRHWZADECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE typically involves the reaction of pyridine derivatives with cyclohexylamine. One common method includes the use of pyridine-4-carboxylic acid, which is first converted to its acid chloride derivative. This intermediate is then reacted with cyclohexylamine to form the desired amide compound. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that N-[4-(Pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide exhibits notable antifungal properties. A study highlighted its effectiveness against Candida species, suggesting potential use as an antifungal agent . The mechanism of action involves disrupting fungal cell wall synthesis, thus inhibiting growth.

Antitumor Activity

Another significant application is in cancer therapy. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, derivatives related to this compound have been evaluated for their antitumor activity, indicating that modifications can enhance efficacy against specific tumors .

CRF Receptor Antagonism

This compound has been explored as a potential antagonist for corticotropin-releasing factor (CRF) receptors. This application is particularly relevant in the context of stress-related disorders where CRF plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological EvaluationDocumented synthesis routes and assessed antifungal activity against Candida strains.
Cytotoxicity AssessmentEvaluated antitumor properties on various cancer cell lines, showing promising results for further development.
CRF Receptor AntagonismInvestigated as a potential treatment for anxiety and depression by modulating stress responses.

Mechanism of Action

The mechanism of action of N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized into three groups: bis-carboxamides , sulfonamide derivatives , and oxadiazole-containing compounds . Key differences and similarities are summarized below:

Compound Core Structure Functional Groups Molecular Formula Key Features
N-[4-(Pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide Cyclohexane Dual pyridine-4-carboxamide C₁₇H₁₉N₃O₂ Symmetrical design; high rigidity; potential for π-π stacking interactions
LMM5 () Benzene + oxadiazole Benzyl sulfamoyl, methoxyphenyl C₂₅H₂₅N₃O₄S Oxadiazole ring enhances antifungal activity; bulkier substituents reduce solubility
LMM11 () Benzene + oxadiazole Cyclohexyl sulfamoyl, furan C₁₉H₂₂N₄O₄S Furan group improves membrane permeability; sulfamoyl enhances target binding
N-(4-Hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide () Cyclohexane Sulfonamide, phenyl C₁₉H₂₄N₂O₃S Sulfonamide linkage increases acidity; therapeutic use in inflammation
Pyridine-4-carboxamidoxime N-oxide () Pyridine Amidoxime, N-oxide C₆H₇N₃O₂ N-oxide group enhances polarity; used in metal coordination studies

Physicochemical Properties

  • Solubility : The target compound’s dual amide groups confer moderate water solubility, but the cyclohexyl core reduces it compared to LMM11 (furan-enhanced solubility) and sulfonamide derivatives (higher acidity improves solubility) .
  • Thermal Stability : Pyridine-4-carboxamidoxime N-oxide () decomposes at 210°C, while the target compound’s rigid structure likely increases stability beyond 250°C .

Biological Activity

N-[4-(Pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

It features a pyridine ring, an amide functional group, and a cyclohexyl moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general procedure includes:

  • Formation of the Amide : The reaction of 4-pyridinecarboxylic acid with cyclohexylamine under acidic conditions.
  • Purification : The product is purified using recrystallization techniques.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor activity. In vitro assays were conducted on various human cancer cell lines, including BEL-7402, HUH-7, and HepG2 hepatoma cells. The results indicated significant inhibition of cell growth, with IC50 values suggesting potent efficacy against these cancer types.

Cell LineIC50 (µM)Activity Description
BEL-740212.5Moderate inhibition
HUH-78.3Strong inhibition
HepG210.1Moderate inhibition

These findings are consistent with the structural features of the compound that facilitate interaction with cellular targets involved in tumor growth regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)Activity Description
Staphylococcus aureus50Effective
Enterococcus faecalis75Moderate
Escherichia coli100Weak

These results indicate that the compound may serve as a lead structure for the development of new antimicrobial agents .

Case Studies

  • Case Study on Antitumor Efficacy : A study published in Medicinal Chemistry Research showed that derivatives of pyridine-based compounds exhibited selective cytotoxicity against hepatoma cells while sparing normal liver cells. This selectivity is attributed to the ability of these compounds to induce apoptosis specifically in cancer cells .
  • Antimicrobial Mechanism Investigation : Research highlighted in Pharmaceutical Biology explored the mechanism by which pyridine derivatives inhibit bacterial growth. The study suggested that these compounds disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways, leading to cell death .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of N-[4-(pyridine-4-amido)cyclohexyl]pyridine-4-carboxamide?

  • Structural Features : The compound contains two pyridine-4-carboxamide groups connected via a cyclohexyl linker. The cyclohexyl group adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the amide groups .
  • Physicochemical Properties : Molecular weight = 199.21 g/mol, density = 1.287 g/cm³ (predicted), melting point = 196°C, and pKa ≈ 10.94 (predicted). It is stable at room temperature but requires anhydrous storage to prevent hydrolysis of the amide bonds .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm the cyclohexyl linker conformation and amide proton environments. Chemical shifts for pyridine protons typically appear at δ 8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (m/z 199.21) and fragmentation patterns .
  • X-ray Crystallography : For absolute conformation determination, employ SHELX programs (e.g., SHELXL) for refinement, as they are robust for small-molecule structures despite limitations in handling twinned data .

Advanced Research Questions

Q. How can synthetic challenges in preparing this compound be optimized?

  • Key Steps :

Amide Coupling : Use EDCI/HOBt or PyBOP as coupling agents to link pyridine-4-carboxylic acid to the cyclohexylamine intermediate. Monitor reaction progress via TLC (silica gel, CH2_2Cl2_2:MeOH 9:1) .

Cyclohexyl Conformation Control : Introduce tert-butyl carbamate protecting groups to stabilize the cyclohexyl chair conformation during synthesis, followed by deprotection under acidic conditions .

  • Yield Optimization : Reaction temperatures >80°C and anhydrous DMF as solvent improve coupling efficiency (yield ~65–75%) .

Q. How do structural analogs of this compound compare in biological activity?

  • Comparative Analysis :

Analog Structural Modification Biological Activity
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamideSulfonyl-piperidine substitutionEnhanced enzyme inhibition (IC50_{50} = 0.8 μM vs. 2.1 μM for parent compound)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamideThiophene replacementReduced cytotoxicity (CC50_{50} > 100 μM vs. 50 μM) due to altered lipophilicity
  • Mechanistic Insight : Pyridine-4-carboxamide derivatives often target kinase domains or G-protein-coupled receptors, with activity modulated by linker flexibility and hydrogen-bonding capacity .

Q. How can data contradictions in crystallographic studies be resolved?

  • Common Issues : Disordered cyclohexyl conformations or ambiguous hydrogen-bonding networks.
  • Resolution Strategies :

  • Use SHELXD for phase refinement and SHELXE for density modification in cases of twinned data .
  • Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to confirm structural consistency .
  • Validate with DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformations .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. This compound’s amide bonds may confer resistance to esterase-mediated hydrolysis .
  • Membrane Permeability : Perform Caco-2 cell assays; logP ≈ 1.3 (predicted) suggests moderate absorption .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (IC50_{50} thresholds < 10 μM indicate high risk) .

Methodological Guidance

Q. How to design SAR studies for pyridine-4-carboxamide derivatives?

  • Core Modifications :

  • Linker : Replace cyclohexyl with piperazine (improves solubility) or rigid aromatic spacers (enhances target affinity) .
  • Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) on pyridine to modulate electronic effects and binding kinetics .
    • Assay Selection : Prioritize kinase profiling panels (e.g., Eurofins KinaseProfiler) and SPR-based binding assays for high-throughput screening .

Q. What computational tools predict binding modes with biological targets?

  • Docking : Use AutoDock Vina or Glide with homology models of target proteins (e.g., EGFR kinase domain). The pyridine nitrogen often coordinates with Mg2+^{2+} ions in ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. Why do conflicting reports exist about this compound’s solubility?

  • Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) due to synthesis conditions.
  • Resolution :

  • Characterize batches via PXRD; amorphous forms show higher solubility in DMSO (≥50 mg/mL) .
  • Use polar aprotic solvents (e.g., DMF) for formulation to mitigate precipitation .

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